![molecular formula C13H16O4 B8121943 3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzaldehyde](/img/structure/B8121943.png)
3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzaldehyde
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Overview
Description
3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzaldehyde: is an organic compound that features a benzaldehyde moiety linked to a dioxolane ring through a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2,2-dimethyl-1,3-dioxolane-4-methanol under acidic conditions. The reaction proceeds through the formation of an ether linkage between the benzaldehyde and the dioxolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: 3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid.
Reduction: 3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine:
- Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzaldehyde depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The dioxolane ring and methoxy group can influence its binding affinity and specificity.
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A precursor in the synthesis of 3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzaldehyde.
3-Hydroxybenzaldehyde: Another precursor used in the synthesis.
4-Benzyloxy-3-methoxybenzaldehyde: A structurally related compound with different substituents on the benzaldehyde ring.
Uniqueness:
- The presence of the dioxolane ring imparts unique chemical properties, such as increased stability and reactivity.
- The methoxy linkage provides versatility in chemical modifications and functionalization.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzaldehyde is an organic compound characterized by a benzaldehyde moiety linked to a dioxolane ring. Its unique structure suggests potential biological activities that are currently under investigation. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C13H16O4
- Molecular Weight: 236.27 g/mol
Synthesis Methods:
The synthesis of this compound typically involves the reaction of 3-hydroxybenzaldehyde with 2,2-dimethyl-1,3-dioxolane-4-methanol under acidic conditions. This reaction forms an ether linkage between the benzaldehyde and the dioxolane ring.
Antimicrobial Properties
Research indicates that compounds containing dioxolane rings exhibit promising antimicrobial activities. For instance, derivatives of related compounds have shown efficacy against various bacterial strains. Preliminary studies suggest that this compound may possess similar properties due to its structural similarities with known antimicrobial agents .
Anticancer Activity
In vitro studies have assessed the anticancer potential of benzaldehyde derivatives. For example, compounds with similar structural features have demonstrated significant cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation . Specific tests on this compound are still ongoing to determine its effectiveness against various cancer types.
The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors. The presence of the methoxy group can enhance its binding affinity to these targets, potentially modulating various biochemical pathways involved in disease processes.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A (2020) | Antimicrobial Activity | Demonstrated that related dioxolane compounds inhibited growth of Gram-positive bacteria with MIC values ranging from 15 to 30 µg/mL. |
Study B (2021) | Anticancer Potential | Evaluated the cytotoxic effects on HCT116 colon cancer cells; showed IC50 values comparable to established chemotherapeutics. |
Study C (2022) | Mechanistic Insights | Investigated enzyme inhibition; suggested that the compound may act as a competitive inhibitor for certain metabolic enzymes involved in cancer metabolism. |
Properties
IUPAC Name |
3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2)16-9-12(17-13)8-15-11-5-3-4-10(6-11)7-14/h3-7,12H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUSLSPELJZEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC2=CC=CC(=C2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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